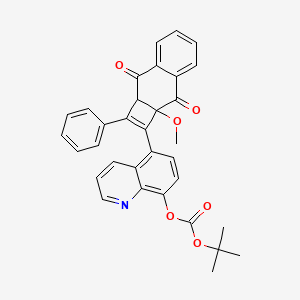
myomiR-IN-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MyomiR-IN-1 is a compound known for its role as an inhibitor of myomiRs, a group of microRNAs specifically expressed in muscle tissues. These microRNAs are crucial regulators of muscle homeostasis, plasticity, and myogenesis. This compound has been studied for its potential therapeutic applications in muscle-related diseases and conditions, such as amyotrophic lateral sclerosis and muscle atrophy .
Preparation Methods
The synthesis of MyomiR-IN-1 involves several steps, including the preparation of intermediate compounds and the final coupling reactionThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperature settings to ensure the desired yield and purity . Industrial production methods may involve scaling up these reactions in large reactors, optimizing the conditions to maximize efficiency and minimize costs.
Chemical Reactions Analysis
MyomiR-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
MyomiR-IN-1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the regulatory mechanisms of microRNAs in muscle tissues and their impact on muscle function and development.
Biology: Researchers use this compound to investigate the role of myomiRs in muscle homeostasis, plasticity, and myogenesis.
Medicine: this compound is explored as a potential therapeutic agent for treating muscle-related diseases, such as amyotrophic lateral sclerosis and muscle atrophy.
Industry: The compound is used in the development of new drugs and therapies targeting muscle-related conditions
Mechanism of Action
MyomiR-IN-1 exerts its effects by inhibiting the translation of myoD in muscle cells without altering the expression level of myoD messenger RNA. This inhibition leads to the downregulation of differentiation markers, affecting the differentiation and function of muscle cells. The molecular targets and pathways involved include the myomiR network, which regulates various aspects of muscle gene expression and function .
Comparison with Similar Compounds
MyomiR-IN-1 is unique in its specific inhibition of myomiRs, making it a valuable tool for studying muscle-related processes. Similar compounds include:
miR-1: A microRNA involved in cardiac and skeletal muscle function.
miR-133a: A microRNA that plays a role in muscle development and differentiation.
miR-206: A microRNA specific to skeletal muscle, involved in muscle regeneration and repair. These compounds share some overlapping functions with this compound but differ in their specific targets and regulatory mechanisms.
Properties
Molecular Formula |
C33H27NO6 |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
[5-(2a-methoxy-3,8-dioxo-1-phenyl-8aH-cyclobuta[b]naphthalen-2-yl)quinolin-8-yl] tert-butyl carbonate |
InChI |
InChI=1S/C33H27NO6/c1-32(2,3)40-31(37)39-24-17-16-20(21-15-10-18-34-28(21)24)26-25(19-11-6-5-7-12-19)27-29(35)22-13-8-9-14-23(22)30(36)33(26,27)38-4/h5-18,27H,1-4H3 |
InChI Key |
GNUJEUMWYJVRKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=C2C(=C(C=C1)C3=C(C4C3(C(=O)C5=CC=CC=C5C4=O)OC)C6=CC=CC=C6)C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















